molecular formula C9H16Cl2N2 B13507622 (2-Isopropylpyridin-4-yl)methanamine dihydrochloride

(2-Isopropylpyridin-4-yl)methanamine dihydrochloride

Cat. No.: B13507622
M. Wt: 223.14 g/mol
InChI Key: FNECJLQHWTXHEV-UHFFFAOYSA-N
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Description

Evolution of Pyridine Derivative Research in Medicinal Chemistry

Pyridine, first isolated from coal tar in 1849 by Thomas Anderson, has evolved from a laboratory curiosity to a cornerstone of heterocyclic chemistry. Its integration into drug design began in the early 20th century, with sulfapyridine (1938) marking the first pyridine-based antibacterial agent. The 21st century witnessed an exponential rise in FDA-approved pyridine-containing drugs, including kinase inhibitors (e.g., imatinib) and antivirals (e.g., atazanavir). The pyridine ring’s electron-deficient nature and hydrogen-bonding capacity enable precise interactions with biological targets, making it indispensable in modulating pharmacokinetic properties such as solubility and metabolic stability.

A pivotal shift occurred with the development of pyridine-directed C–H functionalization techniques. For example, the 2-(pyridin-2-yl)isopropyl (PIP) amine directing group, structurally analogous to (2-isopropylpyridin-4-yl)methanamine, enabled palladium-catalyzed β-methylene C(sp³)–H activation in aliphatic systems. Such innovations underscore pyridine’s dual role as a pharmacophore and a synthetic tool.

Academic Significance of (2-Isopropylpyridin-4-yl)methanamine Scaffolds

The (2-isopropylpyridin-4-yl)methanamine scaffold combines three critical features:

  • Pyridine Core : Provides π-π stacking capabilities and coordination sites for transition metals.
  • Isopropyl Substituent : Introduces steric bulk, influencing regioselectivity in catalytic reactions.
  • Methanamine Side Chain : Offers a primary amine for functionalization or salt formation (e.g., dihydrochloride derivatives).

This triad enables diverse applications:

  • Ligand Design : The pyridyl nitrogen and amine group form bidentate coordination complexes with metals like palladium, crucial for cross-coupling reactions.
  • Solubility Enhancement : Protonation of the amine in dihydrochloride form improves aqueous solubility, a key consideration in drug formulation.
Property Value Source
Molecular Formula C₉H₁₅Cl₂N₂
Molecular Weight 186.68 g/mol
SMILES Notation NCC1C=CN=C(C(C)C)C=1.Cl
Storage Conditions Room Temperature

Critical Literature Survey of 4-Pyridylmethylamine Derivatives

4-Pyridylmethylamine derivatives exhibit broad utility:

  • Antimicrobial Agents : Substituted pyridines with electron-withdrawing groups (EWGs) show enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). For instance, 3-cyano-4-pyridylmethylamine derivatives disrupt bacterial cell wall synthesis via undefined mechanisms.
  • Catalytic Intermediates : In asymmetric synthesis, 4-pyridylmethylamines act as chiral auxiliaries. The gem-dimethyl moiety in PIP amines reduces transition-state energy during palladacycle formation, enabling enantioselective C–H arylation.

Recent studies emphasize substituent effects:

  • Electron-Donating Groups (EDGs) : Alkyl groups (e.g., isopropyl) increase steric hindrance, favoring β-selectivity in C–H activation.
  • Halogenation : Chlorine or fluorine atoms at the pyridine 3-position improve metabolic stability in drug candidates.

Research Paradigm Development for Target Compound

The development of (2-isopropylpyridin-4-yl)methanamine dihydrochloride aligns with two emerging paradigms:

  • Directing Group Chemistry : PIP amine analogs facilitate unactivated methylene C(sp³)–H functionalization. For example, Pd(II)/BINOL systems achieve enantioselective alkynylation with 93% ee.
  • Salt Engineering : Conversion to dihydrochloride salts optimizes crystallinity and stability for X-ray analysis.

Key advancements include:

  • Mechanistic Insights : Density functional theory (DFT) studies reveal that the isopropyl group compresses the Pd–N–C bite angle to 85°, lowering activation energy for C–H cleavage.
  • Synthetic Scalability : Chichibabin pyridine synthesis (400–450°C, alumina/silica catalysts) enables large-scale production of substituted pyridines, though yields remain modest (30%).

Future research directions may explore:

  • Hybrid Catalysts : Integrating (2-isopropylpyridin-4-yl)methanamine with chiral phosphoric acids for multicomponent reactions.
  • Bioconjugation : Leveraging the primary amine for peptide coupling in targeted drug delivery systems.

Properties

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

IUPAC Name

(2-propan-2-ylpyridin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C9H14N2.2ClH/c1-7(2)9-5-8(6-10)3-4-11-9;;/h3-5,7H,6,10H2,1-2H3;2*1H

InChI Key

FNECJLQHWTXHEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination Route

One of the most efficient methods involves the reductive amination of 2-isopropylpyridine-4-carboxaldehyde with ammonia or an amine source, followed by salt formation.

Procedure:

  • The aldehyde intermediate, 2-isopropylpyridine-4-carboxaldehyde, is reacted with ammonia or ammonium salts in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
  • The reaction is typically carried out in an alcoholic solvent like methanol at room temperature.
  • The reaction medium is often rendered basic by adding a tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate imine formation.
  • After completion, the reaction mixture is acidified with hydrochloric acid to form the dihydrochloride salt, which precipitates out and can be isolated by filtration.

Key Reaction Conditions:

Parameter Condition
Solvent Methanol
Temperature 20–25 °C (room temperature)
Reducing agent Sodium cyanoborohydride (NaBH3CN)
Base DABCO or similar tertiary amine
Acidification HCl to form dihydrochloride salt
Reaction time 2–4 hours

This reductive amination method is advantageous due to mild conditions, good yields, and the ability to directly obtain the dihydrochloride salt without extensive purification steps.

Functional Group Transformation from Pyridine Esters or Nitriles

An alternative synthetic route starts from 2,6-pyridinedicarboxylic acid derivatives or related esters:

  • The 2,6-pyridinedicarboxylic acid methyl ester is selectively functionalized to introduce the isopropyl group at the 2-position by alkylation or via organometallic intermediates.
  • The 4-position carboxyl group is transformed into the corresponding aldehyde or nitrile.
  • The aldehyde or nitrile is then converted to the methanamine group via reductive amination or reduction of the nitrile.
  • The final amine is converted to the dihydrochloride salt by treatment with hydrochloric acid.

This route often involves protection/deprotection steps and palladium-catalyzed coupling reactions, as well as use of sodium hydride (NaH) or other strong bases for alkylation steps. The purification typically involves extraction, drying over magnesium sulfate, and evaporation under reduced pressure.

Representative Synthetic Sequence from Patent Literature

A patent describes the preparation of pyridin-2-yl-methylamine derivatives involving:

  • Preparation of 6-hydroxymethyl-pyridine-2-carboxylic acid methyl ester from pyridine-2,6-dicarboxylic acid methyl ester.
  • Palladium-catalyzed coupling with trifluoromethanesulfonic acid esters.
  • Reaction with sodium hydride and benzyl alcohol in N,N-dimethylformamide at 0 °C.
  • Subsequent steps involving hydrolysis, neutralization, and extraction to isolate the desired amine derivative.
  • Final isolation by rectification under reduced pressure.

While this example is for related pyridine derivatives, similar methodologies can be adapted for the synthesis of (2-Isopropylpyridin-4-yl)methanamine dihydrochloride.

Analytical Data and Characterization

The characterization of the synthesized compound typically involves:

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Reductive amination 2-Isopropylpyridine-4-carboxaldehyde Ammonia, NaBH3CN, DABCO, HCl Methanol, RT, 2-4 h Mild conditions, direct salt formation Requires aldehyde intermediate
Functional group transformation Pyridine-2,6-dicarboxylic acid methyl ester NaH, Pd catalyst, benzyl alcohol, HCl Multiple steps, reflux, extraction Versatile for related derivatives Multi-step, complex purification

Chemical Reactions Analysis

Types of Reactions

(2-Isopropylpyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2-Isopropylpyridin-4-yl)methanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Isopropylpyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include signal transduction mechanisms where the compound influences cellular responses.

Comparison with Similar Compounds

(2-Methylpyridin-4-yl)methanamine Dihydrochloride (CAS 174132-32-2)

  • Key Difference : Methyl group at the 2-position (vs. isopropyl in the target compound).
  • Molecular Weight : ~195.92 g/mol (vs. ~224.92 g/mol for the target compound).
  • Similarity Score : 0.90 (structural similarity based on ).

[4-(2-Pyridinyl)-2-pyrimidinyl]methanamine Dihydrochloride (CAS 1211508-06-3)

  • Key Difference : Pyrimidine ring fused to pyridine (vs. a single pyridine ring).
  • Commercial Availability : 1 supplier ().
  • Impact : The pyrimidine ring introduces additional nitrogen atoms, modifying electronic properties and hydrogen-bonding capacity, which could influence binding affinity in biological systems .

Heterocyclic Variants

(1-Propyl-1H-1,2,3-triazol-4-yl)methanamine Dihydrochloride (CAS EN300-378908)

  • Key Difference : Triazole ring replaces pyridine.
  • Molecular Weight : 205.62 g/mol (vs. ~224.92 g/mol for the target compound).
  • Purity : 95% ().
  • Impact: Triazoles are known for metabolic stability and diverse pharmacological activities, suggesting this analog may exhibit distinct pharmacokinetic profiles .

(2-(Pyridin-3-yl)oxazol-4-yl)methanamine Hydrochloride

  • Key Difference : Oxazole ring linked to pyridin-3-yl (vs. pyridin-4-yl in the target compound).
  • Commercial Availability : Suppliers in China ().
  • Impact : The oxazole ring’s electron-rich nature and substitution at the 3-position of pyridine may alter solubility and target selectivity .

Physicochemical and Commercial Comparison

Compound Name CAS Number Molecular Formula Substituents/Ring System Molecular Weight (g/mol) Suppliers
(2-Isopropylpyridin-4-yl)methanamine dihydrochloride Not provided C₉H₁₄Cl₂N₂ Pyridine, isopropyl ~224.92 Not listed
(2-Methylpyridin-4-yl)methanamine dihydrochloride 174132-32-2 C₇H₁₁Cl₂N₂ Pyridine, methyl ~195.92 Multiple ()
(1-Propyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride EN300-378908 C₈H₁₄Cl₂N₄ Triazole, propyl 205.62 Not listed
[4-(2-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride 1211508-06-3 Not provided Pyridine-pyrimidine hybrid Not provided 1 ()

Regulatory and Commercial Considerations

  • This suggests similar regulatory scrutiny for the target compound if classified as a new chemical.

Data Discrepancies and Limitations

    Biological Activity

    (2-Isopropylpyridin-4-yl)methanamine dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a pyridine ring, which is known for its diverse pharmacological properties. The dihydrochloride salt form enhances its solubility and stability, making it a suitable candidate for various biological assays.

    The biological activity of (2-Isopropylpyridin-4-yl)methanamine dihydrochloride is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. Compounds containing pyridine moieties often exhibit properties such as enzyme inhibition and modulation of receptor activities. For instance, studies have shown that modifications to the pyridine structure can enhance binding affinity to ribosomal sites, which is crucial in combating bacterial infections such as those caused by Mycobacterium tuberculosis .

    Inhibition Studies

    Recent research indicates that (2-Isopropylpyridin-4-yl)methanamine dihydrochloride may act as an effective inhibitor of specific enzymes involved in pathogenic processes. Inhibition studies have demonstrated that compounds with similar structures can significantly reduce the activity of ribosomal enzymes, leading to decreased bacterial growth . The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can lead to enhanced antibacterial efficacy.

    Case Studies and Research Findings

    Several case studies have explored the biological implications of (2-Isopropylpyridin-4-yl)methanamine dihydrochloride:

    • Antimicrobial Activity : A study investigating the antimicrobial properties of pyridine derivatives found that certain analogs exhibited potent activity against Gram-positive bacteria, with MIC values ranging from 1 to 10 μg/ml. These findings suggest that (2-Isopropylpyridin-4-yl)methanamine dihydrochloride could possess similar or superior antimicrobial effects due to its structural characteristics .
    • Cancer Research : The compound's potential as a therapeutic agent in cancer treatment has also been evaluated. Inhibitors targeting microRNA pathways have been developed based on pyridine derivatives, with promising results indicating that they can enhance apoptosis in cancer cells while minimizing off-target effects .
    • Neuroprotective Effects : Preliminary studies have suggested neuroprotective properties associated with pyridine compounds, including potential benefits in neurodegenerative diseases. This area remains under investigation, but the structural attributes of (2-Isopropylpyridin-4-yl)methanamine dihydrochloride position it as a candidate for further exploration in neuropharmacology .

    Comparative Analysis

    To understand the unique properties of (2-Isopropylpyridin-4-yl)methanamine dihydrochloride, a comparative analysis with similar compounds is essential:

    Compound NameStructure TypeBiological ActivityMIC (μg/ml)
    (2-Isopropylpyridin-4-yl)methanamine dihydrochloridePyridine derivativeAntimicrobial, potential anticancerTBD
    Benzyl N-(6-chloropyridin-3-yl)carbamateCarbamate derivativeEnzyme inhibition, drug development50–200
    4-benzoylamino-N-(prop-2-yn-1-yl)benzamidesBenzamide derivativeMicroRNA inhibitionTBD

    Note : TBD indicates that specific MIC values for (2-Isopropylpyridin-4-yl)methanamine dihydrochloride are yet to be determined through experimental studies.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for (2-isopropylpyridin-4-yl)methanamine dihydrochloride, and how can purity be maximized?

    • Synthesis : The compound is typically synthesized via nucleophilic substitution or reductive amination. Key steps include reacting pyridine derivatives with isopropylamine under controlled conditions (e.g., methanol or dichloromethane as solvents, 60–100°C, inert atmosphere) .
    • Purity Optimization : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Recrystallization in ethanol/water mixtures (70:30 v/v) improves crystallinity and reduces impurities .

    Q. How is the molecular structure of this compound characterized experimentally?

    • X-ray Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves the dihydrochloride salt’s stereochemistry and hydrogen-bonding network .
    • Spectroscopy : 1^1H/13^13C NMR (DMSO-d6, 400 MHz) identifies proton environments (e.g., pyridinium protons at δ 8.5–9.0 ppm, isopropyl CH3 at δ 1.2 ppm) .

    Q. What are the solubility and stability profiles of this compound under physiological conditions?

    • Solubility : Freely soluble in water (>50 mg/mL) and ethanol (>20 mg/mL) due to its dihydrochloride salt form. Partition coefficient (LogP) of -0.8 indicates high hydrophilicity .
    • Stability : Stable at pH 4–6 (25°C). Degrades above 100°C or in alkaline conditions (pH >8), forming decomposition products like 2-isopropylpyridine .

    Advanced Research Questions

    Q. How can computational modeling predict the compound’s interaction with biological targets?

    • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes/receptors (e.g., kinases, GPCRs). The pyridine ring and amine group show strong hydrogen-bonding potential with ATP-binding pockets .
    • MD Simulations : GROMACS simulations (10 ns, CHARMM36 force field) assess stability in lipid bilayers, suggesting moderate membrane permeability .

    Q. What strategies resolve contradictions in reported biological activity data?

    • Assay Standardization : Discrepancies in IC50 values (e.g., 10–50 μM for kinase inhibition) arise from assay conditions (ATP concentration, pH). Use standardized protocols (e.g., Eurofins KinaseProfiler) .
    • Metabolite Interference : LC-MS/MS detects metabolites like N-oxides, which may confound activity readings. Include control experiments with metabolic inhibitors (e.g., 1-aminobenzotriazole) .

    Q. How does the dihydrochloride salt form influence pharmacological properties compared to the free base?

    • Bioavailability : The salt form enhances aqueous solubility (3-fold increase) and oral bioavailability (AUC 0–24h: 12.5 vs. 4.2 μg·h/mL in rat models) .
    • Toxicity : Dihydrochloride reduces hepatic clearance (CLhep: 15 vs. 22 mL/min/kg) but increases renal excretion (80% unchanged in urine) .

    Methodological Insights

    Q. What techniques validate the compound’s stability in long-term storage?

    • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC-ELSD; <2% degradation indicates shelf life >24 months at 25°C .
    • Light Sensitivity : UV-vis spectroscopy (λ = 300–400 nm) confirms photostability; amber vials prevent pyridine ring photolysis .

    Q. How can reaction byproducts be identified and minimized during scale-up?

    • Byproduct Profiling : GC-MS identifies impurities like unreacted 2-isopropylpyridine (retention time: 4.2 min). Optimize stoichiometry (amine:pyridine ratio 1.2:1) to reduce residual starting material .
    • Flow Chemistry : Continuous-flow reactors (Corning AF-2400) improve yield (85% vs. 65% batch) and reduce byproduct formation via precise temperature control .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.